molecular formula C10H11NO2S B1460926 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1171792-52-1

4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B1460926
CAS No.: 1171792-52-1
M. Wt: 209.27 g/mol
InChI Key: XARGXCDLPFNXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a fused thiophene and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a pyrrole derivative in the presence of a suitable catalyst. For example, the reaction of 4-propylthiophene-2-carboxylic acid with pyrrole-2-carboxylic acid under acidic conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the ring system .

Scientific Research Applications

4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of lysine-specific demethylases, which play a role in gene regulation by modifying histone proteins. This inhibition can lead to changes in gene expression, which may be beneficial in treating certain diseases such as cancer .

Comparison with Similar Compounds

  • 4-Methylthiopheno[3,2-b]pyrrole-5-carboxylic acid
  • 4-Allylthiopheno[3,2-b]pyrrole-5-carboxylic acid
  • 4-Benzylthiopheno[3,2-b]pyrrole-5-carboxylic acid

Comparison: Compared to its analogs, 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid exhibits unique properties due to the presence of the propyl group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets. For instance, the propyl group may enhance the compound’s ability to penetrate cell membranes, making it more effective in biological applications .

Properties

CAS No.

1171792-52-1

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

4-propylthieno[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C10H11NO2S/c1-2-4-11-7-3-5-14-9(7)6-8(11)10(12)13/h3,5-6H,2,4H2,1H3,(H,12,13)

InChI Key

XARGXCDLPFNXAH-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C=C1C(=O)O)SC=C2

Canonical SMILES

CCCN1C2=C(C=C1C(=O)O)SC=C2

Origin of Product

United States

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